molecular formula C17H19NO5 B2947086 Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 2319788-16-2

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No.: B2947086
CAS No.: 2319788-16-2
M. Wt: 317.341
InChI Key: ITTREKWUSCUQDY-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group linked to a 2-hydroxyethyl moiety bearing a 2,5-dimethylfuran-3-yl substituent.

Properties

IUPAC Name

methyl 4-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-8-14(11(2)23-10)15(19)9-18-16(20)12-4-6-13(7-5-12)17(21)22-3/h4-8,15,19H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTREKWUSCUQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound has a complex structure characterized by a methyl ester group attached to a benzoate moiety and a carbamoyl group linked to a hydroxyethyl derivative of 2,5-dimethylfuran. Its molecular formula is C17H22N2O5C_{17}H_{22}N_{2}O_{5} with a molecular weight of approximately 334.372 g/mol.

Synthesis Pathway

The synthesis typically involves the reaction of 2,5-dimethylfuran derivatives with appropriate carbamoylating agents under controlled conditions. The general steps include:

  • Formation of the Hydroxyethyl Group : Reaction of dimethylfuran with ethylene glycol.
  • Carbamoylation : Introduction of the carbamoyl group using isocyanates.
  • Esterification : Methylation of the carboxylic acid to form the methyl ester.

Antiproliferative Effects

Research indicates that urea derivatives, including compounds similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antinociceptive Properties

In related studies, compounds derived from furan structures have demonstrated notable antinociceptive effects. For example, certain derivatives were found to be more potent than traditional analgesics like aspirin and acetaminophen in various pain models . This suggests potential applications in pain management.

Tyrosinase Inhibition

Recent findings highlight the compound's potential as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. In vitro studies showed that similar compounds effectively inhibited tyrosinase activity in B16F10 melanoma cells, indicating their utility in cosmetic and therapeutic applications .

3. Case Studies and Research Findings

StudyObjectiveFindings
Antiproliferative activitySignificant inhibition of cancer cell proliferation observed in various lines.
Antinociceptive effectsDemonstrated potency exceeding conventional analgesics in multiple pain models.
Tyrosinase inhibitionEffective reduction of tyrosinase activity in melanoma cells; potential for hyperpigmentation treatment.

The mechanism of action for this compound involves several pathways:

  • Cell Cycle Arrest : Induction of cell cycle checkpoints leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress contributing to cancer cell death.
  • Enzyme Inhibition : Competitive inhibition of tyrosinase affecting melanin synthesis.

5.

This compound exhibits promising biological activities that warrant further investigation. Its antiproliferative, antinociceptive, and enzyme inhibitory properties position it as a valuable compound in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Based Derivatives (C1–C7)

A 2022 study synthesized and characterized seven methyl benzoate derivatives (C1–C7) with piperazine-linked quinoline carbonyl groups (). Though distinct from the target compound in their quinoline and piperazine components, these analogues share critical structural similarities:

  • Benzoate ester backbone : Enhances metabolic stability and membrane permeability.
  • Aromatic substituents : Influence electronic properties and binding interactions.
Key Differences:
Feature Target Compound C1–C7 Derivatives ()
Core structure Carbamoyl-linked hydroxyethyl-furan Piperazine-linked quinoline carbonyl
Substituents 2,5-Dimethylfuran-3-yl Halogenated/methoxy/trifluoromethyl phenyl
Synthesis Not specified in evidence Crystallized in ethyl acetate; yellow/white solids
Characterization No data provided 1H NMR, HRMS confirmed purity

Sulfonylurea Herbicides ()

Sulfonylurea herbicides like metsulfuron methyl and ethametsulfuron methyl () share a methyl benzoate core but differ critically in their sulfonylurea substituents.

Comparison Table:
Property Target Compound Sulfonylurea Herbicides ()
Functional groups Carbamoyl, hydroxyethyl, dimethylfuran Sulfonylurea, triazine rings
Bioactivity Undocumented Herbicidal (inhibit acetolactate synthase)
Solubility Likely moderate (ester + polar groups) Low water solubility (lipophilic esters)

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